RHODOTORULIC ACID
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Overview
Description
Rhodotorulic acid is a member of the class of 2,5-diketopiperazines obtained by cyclodimerisation of N(5)-acetyl-N(5)-hydroxy-L-ornithine. It has a role as a siderophore and a fungal metabolite. It is a member of 2,5-diketopiperazines, a hydroxamic acid and a L-ornithine derivative.
This compound is a natural product found in Leucosporidium with data available.
Scientific Research Applications
Marine Actinobacterium Metabolites
- A study isolated new compounds, including an acetamide derivative, from the marine actinobacterium Streptomyces sp. These compounds were evaluated for cytotoxic activities, suggesting potential biomedical applications (Sobolevskaya et al., 2007).
Chemical Reactions with Trifluoromethanesulfonamides
- Research on the reactions of acetamide with N-allyltrifluoromethanesulfonamide under oxidizing conditions revealed the formation of specific compounds, indicating applications in synthetic chemistry (Astakhova et al., 2018).
Synthesis of Histamine Receptor Antagonists
- Acetamide derivatives were synthesized and evaluated for their potential as histamine H2 receptor antagonists, showcasing applications in pharmacology and drug development (Hirakawa et al., 1998).
Peptide Synthesis
- A method using N,O-bis(trimethylsilyl)acetamide as a coupling agent for dipeptide synthesis was developed, demonstrating the role of acetamide derivatives in peptide chemistry (Huang & Feng, 2016).
Antibacterial and Antifungal Screening
- A series of acetamide derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities, indicating their potential in developing new antimicrobial agents (Khan et al., 2019).
Variable Temperature NMR Studies
- Studies on N,N-bis(2-hydroxyethyl)acetamide demonstrated restricted rotation about the amide bond, which could have implications in molecular dynamics and spectroscopy research (Aitken et al., 2016).
Properties
CAS No. |
18928-00-2 |
---|---|
Molecular Formula |
C14H24N4O6 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
N-[3-[(2S,5S)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H24N4O6/c1-9(19)17(23)7-3-5-11-13(21)16-12(14(22)15-11)6-4-8-18(24)10(2)20/h11-12,23-24H,3-8H2,1-2H3,(H,15,22)(H,16,21)/t11-,12-/m0/s1 |
InChI Key |
PUWVNTVQJFSBDH-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)C)O)O |
SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |
18928-00-2 | |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Synonyms |
chromic rhodotorulic acid cyclo-di(alpha-N-acetyl-alpha-hydroxy-L-ornithine) rhodotorulic acid rhodotorulic acid, Fe(3+) salt, (1S-cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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